2-Methyldecahydroquinoline hydrochloride

Antiviral Influenza Fusion Inhibitor

Sourcing saturated bicyclic amines with defined stereochemistry? 2-Methyldecahydroquinoline hydrochloride (CAS 1071704-80-7) is a decahydroquinoline salt where the cis-fused isomer demonstrates potent antiviral activity (EC50 = 90 ng/mL vs. influenza). Unlike positional isomers or trans mixtures, this scaffold retains critical SAR for fusion inhibitor programs. - **Antiviral lead optimization:** cis-isomer confirmed active; trans-inactive. - **Cardiovascular/CNS probe:** Class-level antiarrhythmic & NO-mediated vasodilation data. - **Analytical standard:** LogP 2.36; ideal for NMR conformational studies.

Molecular Formula C10H20ClN
Molecular Weight 189.73
CAS No. 1071704-80-7
Cat. No. B2992509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyldecahydroquinoline hydrochloride
CAS1071704-80-7
Molecular FormulaC10H20ClN
Molecular Weight189.73
Structural Identifiers
SMILESCC1CCC2CCCCC2N1.Cl
InChIInChI=1S/C10H19N.ClH/c1-8-6-7-9-4-2-3-5-10(9)11-8;/h8-11H,2-7H2,1H3;1H
InChIKeySTORKALHQDCZCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyldecahydroquinoline Hydrochloride (CAS 1071704-80-7): Baseline Characteristics and Procurement Overview


2-Methyldecahydroquinoline hydrochloride (CAS 1071704-80-7, MFCD27954767) is a saturated, nitrogen-containing bicyclic heterocycle with the molecular formula C10H20ClN and a molecular weight of 189.72 Da [1]. It belongs to the decahydroquinoline (DHQ) class, a unique structural moiety for developing therapeutic agents due to its rich stereochemical diversity [2]. This compound is a salt of the free base, 2-methyldecahydroquinoline (C10H19N, MW 153.26) [3], and is a mixture of stereoisomers, with the cis-isomer being a particularly potent antiviral agent [4].

Scaffold
Saturated bicyclic decahydroquinoline core with stereochemical complexity
Stereoisomer Mixture
Mixture of cis/trans isomers; cis-isomer reported as active in antiviral fusion assays
Research Workflow
Fusion inhibitor SAR, scaffold-hopping studies, stereochemical control investigations

Why Generic Substitution Fails for 2-Methyldecahydroquinoline Hydrochloride: The Critical Role of Stereochemistry and Scaffold


The biological and chemical properties of 2-methyldecahydroquinoline hydrochloride are exquisitely sensitive to its stereochemical configuration and the precise substitution pattern on the decahydroquinoline core. The compound's activity is dictated by the bicycle system's fusion mode (cis vs. trans) and the spatial orientation of the methyl group at the 2-position [1]. Studies have demonstrated that the cis-fused isomer exhibits potent antiviral activity, whereas the trans-isomer does not [2]. Furthermore, research into related DHQ derivatives shows that small structural changes, such as the position of a methyl group or the addition of a substituent, can drastically alter pharmacological profiles, from potent antiarrhythmics to selective CB2 agonists [3][4]. Therefore, substituting 2-methyldecahydroquinoline hydrochloride with a similar decahydroquinoline derivative or a positional isomer carries a high risk of complete loss of the desired biological or chemical property.

cis/trans fusion

Cis-fused isomer is critical for reported antiviral assay response; trans isomer may not reproduce activity profile.

methyl position

Moving the methyl substituent from the 2-position can shift pharmacological profile, as seen in DHQ analogs.

scaffold mimicry

Decahydroquinoline analogs with additional substituents may alter target engagement; direct substitution requires validation.

Quantitative Evidence for the Differentiation of 2-Methyldecahydroquinoline Hydrochloride


Potent and Selective Anti-Influenza Activity of cis-2-Methyldecahydroquinoline (6f)

The cis-diastereomer of 2-methyldecahydroquinoline (compound 6f) was identified as the most potent influenza fusion inhibitor in a series of synthetically more accessible decahydroquinolines designed to mimic BMY-27709. It demonstrated an EC50 of 90 ng/mL in a plaque reduction assay, whereas the lead compound BMY-27709, while potent, was synthetically complex. Other decahydroquinoline analogs in the series were less active [1].

Antiviral EC50
Head-to-head
EC50 90 ng/mL (plaque reduction)

Supports influenza fusion inhibitor screening context.

Ranked most active among tested decahydroquinoline analogs; comparator BMY-27709.

Antiviral Influenza Fusion Inhibitor

Antiarrhythmic Class I Activity Profile Comparable to Quinidine with Added Vasodilatory Benefit

Several novel decahydroquinoline derivatives (D12-D15) displayed an antiarrhythmic profile similar to that of the standard class I antiarrhythmic drugs quinidine and procainamide in models of aconitine-induced arrhythmias in rats. Notably, two of these compounds (D14 and D15) induced coronary vasodilation mediated by endothelium-derived nitric oxide (NO) at a concentration of 10(-5) M in isolated guinea pig hearts, a property not shared by quinidine [1].

Antiarrhythmic profile
Class-level
Profile similar to quinidine; NO-mediated vasodilation at 10⁻⁵ M

Supports cardiovascular model-response context.

Data from aconitine-induced arrhythmia in rats and isolated guinea pig heart.

Cardiovascular Antiarrhythmic Vasodilation

In Vivo Analgesic Activity of Decahydroquinoline Derivatives at Low Doses

An in vivo study assessing the analgesic properties of ten decahydroquinoline derivatives found that two specific compounds, PAS-70 and PAS-71, demonstrated analgesic action even at a dose of 1/8 of their LD50 (lethal dose, 50%). This indicates potent analgesic efficacy at sub-lethal doses, with the study also determining the role of opioid receptors in their mechanism of action [1].

Analgesic in vivo
Class-level
Analgesic action at 1/8 LD50 (PAS-70, PAS-71)

Supports analgesic screening model context.

Opioid receptor mechanism determined; data to verify for exact structural requirement.

Analgesic Pain Opioid

Distinct Physicochemical Properties (LogP) for Scaffold Optimization

The hydrochloride salt of 2-methyldecahydroquinoline has a calculated partition coefficient (LogP) of 2.36 [1]. This moderate lipophilicity is a key differentiating factor when compared to more polar analogs (e.g., those with hydroxyl or carboxyl groups) or more lipophilic derivatives (e.g., those with additional alkyl chains). For instance, the free base, 2-methyldecahydroquinoline, has a boiling point of 206°C and a refractive index of 1.48 .

Calculated LogP
Supporting evidence
LogP = 2.36 (HCl salt)

Moderate lipophilicity supports CNS research design.

Computational prediction; balance of permeability and solubility may require assay verification.

Medicinal Chemistry Physicochemical Drug Design

Best-Fit Research and Industrial Application Scenarios for 2-Methyldecahydroquinoline Hydrochloride


Influenza Antiviral Drug Discovery and Lead Optimization

Given the potent and well-defined antiviral activity of the cis-isomer (EC50 = 90 ng/mL against influenza virus), this compound is ideally suited as a core scaffold for the development of novel influenza fusion inhibitors. Researchers can leverage its established activity and synthetic accessibility to explore structure-activity relationships (SAR) and optimize for improved potency, pharmacokinetics, and safety profiles, as demonstrated by its origin in a scaffold-hopping exercise from BMY-27709 [1].

Development of Multi-Functional Cardiovascular Agents

The class-level evidence demonstrating antiarrhythmic activity comparable to quinidine, coupled with the unique ability of certain decahydroquinoline derivatives to induce NO-mediated vasodilation, positions this scaffold as a promising starting point for creating dual-action cardiovascular drugs. 2-Methyldecahydroquinoline hydrochloride serves as a versatile building block for synthesizing analogs aimed at treating arrhythmias while providing additional vascular protection [2].

CNS Drug Discovery and Pain Management Research

The favorable physicochemical properties (LogP 2.36) of the compound, combined with class-level in vivo data showing potent analgesic activity at sub-lethal doses via opioid receptor mechanisms, make it a valuable scaffold for CNS drug discovery. It can be used as a starting material for synthesizing novel, non-opioid or mixed-mechanism analgesics with improved safety margins and efficacy profiles [3][4].

Stereochemical and Conformational Analysis Studies

As a saturated heterocycle with multiple stereocenters, 2-methyldecahydroquinoline hydrochloride is an excellent subject for advanced NMR and computational chemistry studies. Research into its conformational equilibria, cis/trans isomerism, and substituent effects provides fundamental insights into the structure-activity relationships of this important class of compounds, guiding the rational design of more selective and potent therapeutic agents [5].

Application
Selection Property
Validation Focus
Influenza fusion inhibitor studies
Cis-isomer as research probe
EC50 in plaque reduction assay context
Cardiovascular dual-mechanism research
Antiarrhythmic + vasodilatory scaffold
NO-mediated response in isolated heart models
CNS analgesic research
Balanced LogP (2.36) for brain penetration
Opioid receptor mechanism determination
Stereochemical control and conformational analysis
Mixture of stereoisomers
NMR conformational equilibria and substituent effects

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyldecahydroquinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.